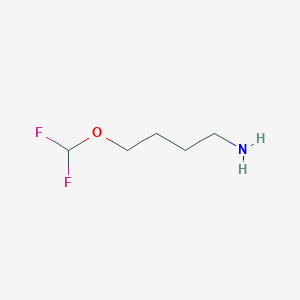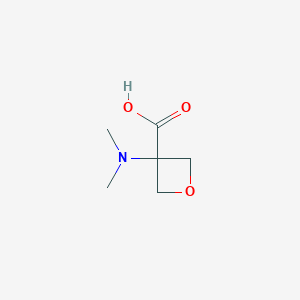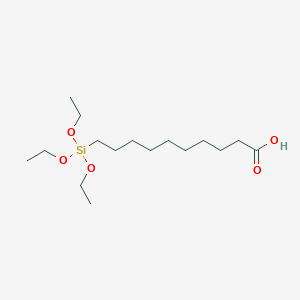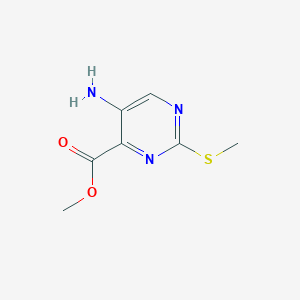
Tetrakis(ethylmethylamino)vanadium(IV)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tetrakis(ethylmethylamino)vanadium(IV) is an organometallic compound with the chemical formula C₁₂H₃₂N₄V. It is a coordination complex of vanadium with four ethylmethylamino ligands. The compound appears as a dark green liquid and is known for its sensitivity to air and moisture .
Mechanism of Action
Pharmacokinetics
that is sensitive to air and moisture . These properties could potentially impact its bioavailability and stability.
Action Environment
TEMAV is sensitive to air and moisture , which means that its action, efficacy, and stability could be influenced by environmental factors such as humidity and temperature. Proper storage and handling of TEMAV are essential to maintain its effectiveness. It should be handled under inert gas and protected from moisture .
Preparation Methods
Synthetic Routes and Reaction Conditions
Tetrakis(ethylmethylamino)vanadium(IV) can be synthesized by reacting vanadium tetrachloride (VCl₄) with lithium tetrakis(ethylmethylamino) (Li[N(CH₃)CH₂CH₃]₄) in an organic solvent like diethyl ether. The reaction proceeds as follows: [ \text{VCl}_4 + 4\text{Li[N(CH}_3\text{)CH}_2\text{CH}_3\text{]}_4 \rightarrow \text{Tetrakis(ethylmethylamino)vanadium(IV)} + 4\text{LiCl} ]
Industrial Production Methods
the synthesis typically involves similar reaction conditions as those used in laboratory settings, with careful control of temperature and atmosphere to prevent degradation of the sensitive compound .
Chemical Reactions Analysis
Types of Reactions
Tetrakis(ethylmethylamino)vanadium(IV) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state vanadium compounds.
Reduction: It can be reduced to lower oxidation state vanadium compounds.
Substitution: The ethylmethylamino ligands can be substituted with other ligands under appropriate conditions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like oxygen or hydrogen peroxide for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions often require the presence of other ligands and suitable solvents .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield vanadium(V) compounds, while reduction may produce vanadium(III) compounds .
Scientific Research Applications
Tetrakis(ethylmethylamino)vanadium(IV) has several scientific research applications:
Atomic Layer Deposition (ALD): It is used as a precursor for the deposition of thin films, such as vanadium nitride (VN) and vanadium dioxide (VO₂), which have applications in electronics and materials science.
Catalysis: The compound serves as a catalyst in various organic reactions, including polymerization and epoxidation.
Material Science: It is used to produce amorphous VO₂ thin films that undergo a metal-insulator transition, useful in smart windows and electronic devices.
Comparison with Similar Compounds
Similar Compounds
- Tetrakis(dimethylamino)titanium(IV)
- Tetrakis(diethylamino)titanium(IV)
- Tetrakis(dimethylamido)hafnium(IV)
- Tetrakis(diethylamino)zirconium(IV)
Uniqueness
Tetrakis(ethylmethylamino)vanadium(IV) is unique due to its specific combination of vanadium and ethylmethylamino ligands, which confer distinct properties such as its dark green color and sensitivity to air and moisture. Its ability to act as a precursor for thin film deposition and its catalytic properties set it apart from similar compounds .
Properties
IUPAC Name |
ethyl(methyl)azanide;vanadium(4+) |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/4C3H8N.V/c4*1-3-4-2;/h4*3H2,1-2H3;/q4*-1;+4 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIPHIZQUERBDLB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[N-]C.CC[N-]C.CC[N-]C.CC[N-]C.[V+4] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H32N4V |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-Bromo-2-(trifluoromethyl)benzo[d]oxazole](/img/structure/B6359504.png)



![[(2-Fluorophenyl)methyl]triphenyl-phosphonium chloride](/img/structure/B6359534.png)






![3-Chloro-4-(trifluoromethyl)-benzo[b]thiophene-2-carbonyl chloride, 90%](/img/structure/B6359575.png)
